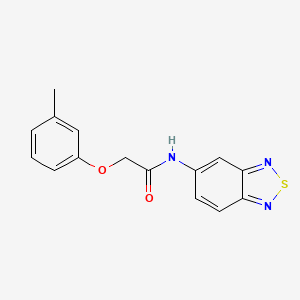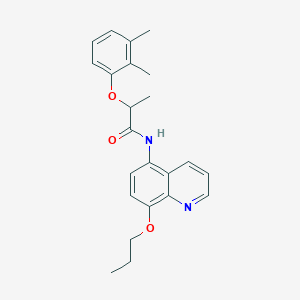![molecular formula C21H23N3O4 B11315565 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11315565.png)
2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole core fused with a dioxin ring and substituted with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Formation of the Dioxin Ring: The benzimidazole intermediate is then reacted with a suitable diol under dehydrating conditions to form the dioxin ring.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with 2-methoxybenzylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the ethyl substituent.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include benzimidazole N-oxides and carboxylic acids.
Reduction: Reduced forms of the benzimidazole ring or the nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: Similar structure but lacks the methoxybenzyl and acetamide groups.
2,3-dihydro-1,4-dioxino[2,3-g]benzofuran derivatives: These compounds share the dioxin ring but differ in the benzimidazole core and substituents.
Uniqueness
2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H23N3O4 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-20-23-15-10-18-19(28-9-8-27-18)11-16(15)24(20)13-21(25)22-12-14-6-4-5-7-17(14)26-2/h4-7,10-11H,3,8-9,12-13H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
CDPRJYZSWXZAJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC3=C(C=C2N1CC(=O)NCC4=CC=CC=C4OC)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Chlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11315486.png)
![N-(3-methylphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315495.png)
![N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315499.png)

![N-(3,5-difluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11315505.png)

![4-Ethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11315511.png)

![5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11315521.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11315528.png)
![6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11315536.png)

![N-[4-(dimethylamino)benzyl]-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11315550.png)
![7-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315553.png)
